molecular formula C12H15NO B8760137 3,3-diethyl-2,3-dihydro-1H-indol-2-one

3,3-diethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B8760137
M. Wt: 189.25 g/mol
InChI Key: JOAHCWIICCHHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-diethyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3,3-diethyl-1H-indol-2-one

InChI

InChI=1S/C12H15NO/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(12)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

JOAHCWIICCHHOU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC1=O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-ethyl-indol-2-one (16 g, 0.1 mol) in dry THF (200 ml) under N2 was cooled to −25° C. and treated drop wise with n-butyllithium (2.5M in hexanes, 80 ml, 0.2 mol). To the resulting solution was added N,N,N′,N′-tetramethylethylenediamine (30 ml, 0.2 mol). After 30 min. iodoethane (8 ml, 0.1 mol) was added and the reaction mixture was allowed to warm to RT and stirred over night. The reaction mixture was poured into an aqueous NH4Cl solution, extracted with EtOAc (2×) and the combined organic layers were washed with dil. HCl, water, brine, dried (MgSO4) and concentrated. The residual oil was triturated with hexane to afford 3,3-diethylindol-2-one (9 g, 45%), m.p. 156–159° C.; 1H NMR (DMSO-d6) δ 10.44 (s, 1H), 7.70–7.69 (t, 1H), 7.62–7.59 (m, 1H), 7.58 (d, 1H J=1.7 Hz), 7.53–7.50 (m, 1H), 7.45–7.41 (t, 1H), 7.36–7.35 (m, 1H), 7.34–7.33 (m, 1H), 6.91–6.89 (d, 1H J=8.2 Hz), 1.87–1.80 (m, 2H), 1.77–1.70 (m, 2H), 0.54–0.50 (t, 6H); MS/ (+ESI) m/z 190 (M+H).
Name
3-ethyl-indol-2-one
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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